molecular formula C23H21N3O3 B5276823 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5276823
M. Wt: 387.4 g/mol
InChI Key: IMEFZHIKHFAFAT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a tetrahydroisoquinoline moiety, and an oxazole ring

Preparation Methods

The synthesis of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the ethenyl intermediate.

    Synthesis of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.

    Final Coupling and Cyclization: The final step involves coupling the intermediates and cyclizing to form the desired compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE include:

    2-(3,4-Dimethoxyphenyl)ethanol: This compound shares the dimethoxyphenyl group but lacks the oxazole and tetrahydroisoquinoline moieties.

    3,4-Dimethoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of the oxazole and tetrahydroisoquinoline.

    3,4-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but lacks the additional complexity of the target compound.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-27-20-9-7-16(13-21(20)28-2)8-10-22-25-19(14-24)23(29-22)26-12-11-17-5-3-4-6-18(17)15-26/h3-10,13H,11-12,15H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEFZHIKHFAFAT-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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